molecular formula C19H17N3O4S B2428076 4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide CAS No. 690244-98-5

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide

Cat. No. B2428076
M. Wt: 383.42
InChI Key: PEWOJWNOBFIIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide”, there are related studies that might provide some insights. For instance, a continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide . Another study reported a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation .

Scientific Research Applications

Radiolabeling for AT1 Receptor Imaging

  • Development of Radiolabeled Ligands : [11C]L-159,884 and [11C]L-162,574, analogs of 4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide, were developed as potent and selective ligands for angiotensin II AT1 receptors. They were prepared through C-11 methylation and used for imaging studies (Hamill et al., 1996).

Anticancer Properties

  • Modification as a PI3K Inhibitor : Alkylurea modification of a similar compound showed potent antiproliferative activities against cancer cell lines and reduced acute oral toxicity, suggesting potential as an effective anticancer agent with lower toxicity (Wang et al., 2015).
  • Antimicrobial and Anticancer Applications : Derivatives of the compound exhibited significant antibacterial activity, highlighting its potential in antimicrobial and anticancer applications (Patel & Agravat, 2009).
  • Synthesis for Anticancer Agents : Substituted 1,3,4-oxadiazolyl tetrahydropyridines were synthesized, incorporating the compound's moiety, and displayed moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
  • c-MET Inhibitors for Cancer Therapy : Derivatives were identified as potent c-MET inhibitors with high anticancer activity against tested cancer cell lines, suggesting their potential as effective cancer therapeutic agents (Jiang et al., 2016).

Other Applications

  • Novel Sulfonylurea Derivatives : New N-{[4-(1,2,3-Triazol)pyridin-3-yl]sulfonyl}urea derivatives were synthesized and demonstrated significant potential for antitumor activity (Szafrański, Sławiński & Kawiak, 2017).
  • Molecular Docking and DNA Binding Studies : A related compound was synthesized and evaluated for its binding properties with DNA, showing potential in the study of DNA interactions and effects on cell lines (Mushtaque et al., 2016).

properties

IUPAC Name

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-26-17-3-2-4-18(13-17)27(24,25)22-16-7-5-14(6-8-16)19(23)21-15-9-11-20-12-10-15/h2-13,22H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWOJWNOBFIIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide

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